Etretinate

Descripción

This compound is a retinoid, an enoate ester and an ethyl ester. It has a role as a keratolytic drug.

This compound is a medication used to treat severe psoriasis. It is a synthetic aromatic retinoid. The mechanism of action of this compound is still incompletely understood although, like retinoic acid, it is thought to interfere with the terminal differentiation of keratinocytes. It is thought to bind to the retinoic acid receptors. This compound is also believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP dependent protein kinases. This compound was taken off the market in Canada in 1996 and America in 1998 due to the risk of birth defects. This compound is now used to treat T-cell lymphomas. It also appears to inhibit NADH oxidase activity.

This compound is a synthetic oral retinoid that is a prodrug of acitretin. this compound activates retinoid receptors, causing an induction of cell differentiation, inhibition of cell proliferation, and inhibition of tissue infiltration by inflammatory cells. this compound is no longer commercially available in the U.S. due to the extended potential for teratogenic effects related to its long half-life. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1986 and is indicated for psoriasis. It was withdrawn in at least one region.

An oral retinoid used in the treatment of keratotic genodermatosis, lichen planus, and psoriasis. Beneficial effects have also been claimed in the prophylaxis of epithelial neoplasia. The compound may be teratogenic.

See also: Isotretinoin (related); Acitretin (related); Fenretinide (related).

Propiedades

IUPAC Name |

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNCQVAMBCHCO-DJRRULDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023036 | |

| Record name | Etretinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

2.2X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

54350-48-0 | |

| Record name | Etretinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54350-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etretinate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054350480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | etretinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etretinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRETINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65M2UDR9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-105 °C | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Etretinate on Keratinocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etretinate, a second-generation synthetic retinoid, has historically been a cornerstone in the management of severe psoriasis and other disorders of keratinization. Although largely succeeded by its active metabolite, acitretin, due to a more favorable pharmacokinetic profile, the cellular and molecular mechanisms of this compound's action on keratinocytes remain a critical area of study for dermatological drug development. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates keratinocyte function, with a focus on its effects on proliferation, differentiation, and the underlying signaling pathways.

Core Mechanism of Action: A Multi-faceted Approach

This compound exerts its therapeutic effects on keratinocytes through a combination of genomic and non-genomic actions, primarily mediated by its active metabolite, acitretin. The overarching mechanism involves the modulation of gene expression, leading to a normalization of epidermal homeostasis.

Regulation of Keratinocyte Proliferation and Differentiation

This compound fundamentally alters the hyperproliferative and abnormally differentiated state of psoriatic keratinocytes. Clinical studies have demonstrated that this compound treatment leads to a significant reduction in epidermal thickness and keratinocyte proliferation.[1] In one study, an 8-week course of this compound (0.75 mg/kg/day) resulted in a 62% reduction in keratinocyte proliferation and a 44% decrease in epidermal thickness in psoriatic plaques.[1]

Conversely, this compound promotes the terminal differentiation of keratinocytes, a process that is impaired in psoriasis.[1] This is evidenced by an increase in the production of key differentiation markers such as filaggrin, and an increased number and size of keratohyaline granules.[1]

| Parameter | Effect of this compound | Quantitative Data | Reference |

| Keratinocyte Proliferation | Decrease | 62% reduction after 8 weeks at 0.75 mg/kg/day | [1] |

| Epidermal Thickness | Decrease | 44% decrease after 8 weeks at 0.75 mg/kg/day | [1] |

| Keratinocyte Differentiation | Increase | Increased filaggrin production | [1] |

Interaction with Nuclear Retinoid Receptors

The genomic effects of this compound are mediated through its interaction with two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[2] this compound itself is a prodrug that is metabolized to acitretin, which is the primary ligand for these receptors.[3] There are three subtypes of each receptor: RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ.

Acitretin binds to RARs, which then form heterodimers with RXRs.[2] This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This modulation of gene expression is the primary driver of this compound's effects on keratinocyte proliferation and differentiation. While specific binding affinities of this compound or acitretin for each receptor subtype are not extensively reported in publicly available literature, it is understood that acitretin is an agonist for all three RAR subtypes.

Modulation of Signaling Pathways

Beyond direct gene regulation via RAREs, this compound's influence extends to other critical signaling pathways within keratinocytes.

-

AP-1 Signaling: The Activator Protein-1 (AP-1) transcription factor, a dimer of proteins from the Jun and Fos families, is a key regulator of keratinocyte proliferation and differentiation. Retinoids are known to antagonize AP-1 activity, which can contribute to their anti-proliferative effects. This antagonism can occur through various mechanisms, including competition for coactivators or direct protein-protein interactions.

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a potent driver of keratinocyte proliferation. Retinoids have been shown to modulate EGFR signaling, although the exact mechanism in the context of this compound is complex and may involve both direct and indirect effects on receptor expression and downstream signaling components. Some studies suggest that retinoids can inhibit EGFR signaling, contributing to their anti-proliferative action.

-

Inflammatory Signaling: this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the infiltration of T-lymphocytes into the epidermis and decrease the production of pro-inflammatory cytokines.[1] For instance, this compound treatment has been associated with a 50-65% reduction in CD3+, CD8+, and CD25+ T-lymphocyte subsets in psoriatic lesions.[1] It also suppresses the expression of inflammation-associated proteins like HLA-DR and ICAM-1 by epidermal keratinocytes.[1]

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Keratinocyte Cell Culture

-

Cell Lines: Primary Human Epidermal Keratinocytes (HEK) or the immortalized HaCaT cell line are commonly used.

-

Media: Keratinocyte-specific media, such as Keratinocyte Growth Medium (KGM), supplemented with growth factors, is essential. For differentiation studies, the calcium concentration in the medium is often increased.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 70-80% confluency using trypsin-EDTA to detach the cells.

Keratinocyte Proliferation Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability and proliferation.

-

Protocol:

-

Seed keratinocytes in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or acitretin for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized detergent).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control.

-

Western Blot Analysis for Differentiation Markers

-

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate.

-

Protocol:

-

Culture and treat keratinocytes with this compound as described above.

-

Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against differentiation markers (e.g., anti-filaggrin, anti-loricrin, anti-involucrin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

RNA Isolation and RT-qPCR for Gene Expression Analysis

-

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes.

-

Protocol:

-

Culture and treat keratinocytes with this compound.

-

Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for target genes (e.g., FLG, LOR, IVL, KRT16) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Immunohistochemistry of Skin Biopsies

-

Principle: Immunohistochemistry (IHC) is used to visualize the localization and expression of specific proteins in tissue sections.

-

Protocol:

-

Obtain formalin-fixed, paraffin-embedded skin biopsies from psoriatic lesions before and after this compound treatment.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitopes.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with primary antibodies against markers of proliferation (e.g., Ki-67), differentiation (e.g., keratin 10, keratin 16), or inflammation (e.g., CD3, ICAM-1).

-

Wash and incubate with a labeled secondary antibody.

-

Develop the signal using a chromogen (e.g., DAB) and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze the staining intensity and distribution under a microscope.

-

Conclusion

The mechanism of action of this compound on keratinocytes is a complex and multifactorial process. Its primary therapeutic benefit in hyperproliferative skin disorders like psoriasis stems from its ability to bind to and activate nuclear retinoid receptors, leading to a profound shift in gene expression that favors decreased proliferation and enhanced differentiation. Furthermore, its modulation of key signaling pathways such as AP-1 and EGFR, coupled with its anti-inflammatory effects, contributes to the overall restoration of a more normal epidermal phenotype. A thorough understanding of these core mechanisms is paramount for the development of novel and more targeted therapies for keratinization disorders.

References

- 1. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Retinoids in psoriasis and disorders of keratinization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

The Journey of Etretinate Through the Body: A Technical Guide to its Pharmacokinetics and Biodistribution in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etretinate, a second-generation synthetic aromatic retinoid, has been a subject of extensive research due to its efficacy in treating severe keratinizing skin disorders such as psoriasis. Its highly lipophilic nature and complex metabolic profile, however, necessitate a thorough understanding of its pharmacokinetic and biodistribution characteristics. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical animal models. The data and methodologies presented herein are intended to serve as a comprehensive resource for researchers and professionals involved in the development and evaluation of retinoid-based therapeutics.

This compound acts as a prodrug, being rapidly metabolized to its pharmacologically active form, acitretin.[1] This metabolic conversion, along with its propensity for storage in adipose tissue, governs its unique pharmacokinetic profile, characterized by a long terminal half-life.[1][2] Understanding these parameters in animal models is crucial for predicting its behavior in humans and for designing safer and more effective therapeutic strategies.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been primarily characterized in rodent models, with some data available for other species. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are summarized below.

Rodent Models (Rat)

Studies in Sprague-Dawley rats have provided a detailed picture of this compound's pharmacokinetics following intravenous administration.[3]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single IV Dose of 6 mg/kg)

| Parameter | Value | Reference |

| Plasma Half-life (t½) | 1.7 hours | [3] |

| Volume of Distribution (Vd) | 1.7 L/kg | [3] |

| Clearance (CL) | 12 mL/min/kg | [3] |

The relatively short plasma half-life after a single dose contrasts with the much longer terminal elimination half-life observed after chronic administration, which is attributed to the slow release from a deep storage compartment, primarily adipose tissue.[2] The body fat content can significantly impact the drug's disposition, with obese rats showing longer elimination half-lives and slower clearance compared to normal rats.[2]

Other Animal Models

Detailed quantitative pharmacokinetic data for this compound in dogs and rabbits is sparse in publicly available literature. Studies in dogs have focused more on clinical efficacy and safety for conditions like solar-induced squamous cell carcinoma, with dosages typically around 1 mg/kg administered orally twice daily.[4]

Biodistribution and Tissue Accumulation

This compound's high lipophilicity leads to extensive tissue distribution and accumulation, particularly in fat.

Rodent Models (Rat)

Following intravenous administration in rats, this compound is rapidly distributed to highly perfused organs and then redistributes to muscle, skin, and ultimately, adipose tissue.[3]

Table 2: Tissue Distribution of this compound in Rats (Single IV Dose of 6 mg/kg)

| Tissue | Key Findings | Reference |

| Adipose Tissue | Highest tissue/plasma concentration ratio (14 to 1). Maximum concentration reached at 1.5 hours and remained constant up to 96 hours. Serves as a deep compartment for prolonged storage. | [3] |

| Skin | Transient storage with a terminal half-life of 41 hours. | [3] |

| Liver | Rapid uptake, with concentrations of the metabolite acitretin surpassing the parent drug. | [3] |

| Kidney | Similar to the liver, rapid uptake and higher concentrations of acitretin compared to this compound. | [3] |

| Brain | Acitretin concentrations were higher than those of this compound. | [3] |

| Other Lean Tissues | Biphasic elimination with terminal half-lives of 1-6 hours. | [3] |

Metabolism of this compound

This compound undergoes rapid and extensive metabolism, primarily through hydrolysis to its active metabolite, acitretin.[3] This process is a critical determinant of both the therapeutic effect and the pharmacokinetic behavior of the drug.

After 6 hours of administration in rats, approximately 45% of the this compound dose is metabolized to acitretin, and about 40% is converted to unidentified metabolites.[3] The parent drug is generally not detectable in most tissues 12 hours post-dose, with the exception of adipose tissue.[3]

Interestingly, the metabolic pathway is not a one-way street. The re-esterification of acitretin back to this compound has been observed in animal models, a process that can be facilitated by the presence of ethanol.[5]

Caption: Metabolic pathway of this compound.

Experimental Protocols

Representative Biodistribution Study in Rats

This protocol is based on the methodology described in studies investigating the tissue distribution of this compound in Sprague-Dawley rats.[3]

Caption: Experimental workflow for a biodistribution study.

1. Animal Model:

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male

2. Drug Administration:

-

Drug: this compound

-

Dose: 6 mg/kg body weight

-

Route: Intravenous (e.g., via tail vein)

-

Vehicle: A suitable vehicle for intravenous administration.

3. Sample Collection:

-

Animals are euthanized at various time points post-administration (e.g., 0.5, 1.5, 3, 6, 12, 24, 48, and 96 hours).

-

Blood samples are collected via cardiac puncture into heparinized tubes and centrifuged to obtain plasma.

-

Tissues of interest (e.g., liver, kidney, brain, muscle, skin, adipose tissue) are excised, rinsed, blotted dry, and weighed.

-

All samples are immediately frozen and stored at -80°C until analysis.

4. Analytical Methodology:

-

Method: High-Performance Liquid Chromatography (HPLC).[3]

-

Sample Preparation: Tissues are homogenized and extracted with an organic solvent system to isolate this compound and its metabolites. Plasma samples may undergo protein precipitation followed by extraction.

-

Chromatographic Conditions: A reversed-phase HPLC system with a suitable column (e.g., C18) is used. The mobile phase composition and gradient are optimized to achieve separation of this compound, acitretin, and 13-cis-acitretin.

-

Detection: UV detection at a specific wavelength (e.g., 365 nm) is commonly employed.

-

Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the compounds.

Conclusion

The pharmacokinetic and biodistribution profile of this compound in animal models is complex, largely dictated by its high lipophilicity and its role as a prodrug for acitretin. The rat model has been invaluable in elucidating the extensive tissue distribution, particularly the significant accumulation and prolonged storage in adipose tissue, which explains the long terminal elimination half-life observed in clinical settings. The rapid metabolism to acitretin underscores the importance of considering both the parent drug and its active metabolite in pharmacokinetic and pharmacodynamic assessments.

While comprehensive quantitative data in other species like dogs and rabbits are less available, the existing information highlights a similar metabolic pathway. Further studies in these and other animal models would be beneficial to refine the interspecies scaling of this compound's pharmacokinetics and to better predict its behavior in humans. This technical guide provides a foundational understanding for researchers working to develop the next generation of retinoid therapies with improved safety and efficacy profiles.

References

- 1. karger.com [karger.com]

- 2. Systemic pharmacokinetics of acitretin, this compound, isotretinoin, and acetylenic retinoids in guinea pigs and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of tissue distribution and elimination of retinoid drugs in the rat. II. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics of this compound, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

Etretinate's Binding Affinity for RAR and RXR Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etretinate, a second-generation synthetic retinoid, has been a subject of interest for its therapeutic effects, particularly in dermatology. Its biological activity is primarily mediated through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors, which belong to the nuclear hormone receptor superfamily, function as ligand-activated transcription factors that regulate gene expression involved in cellular growth, differentiation, and apoptosis. This technical guide provides an in-depth overview of the binding affinity of this compound and its active metabolite, acitretin, for RAR and RXR subtypes, details the experimental protocols used to assess these interactions, and illustrates the associated signaling pathways.

Data Presentation: Binding Affinity of this compound and Acitretin

Comprehensive searches of publicly available scientific literature did not yield specific quantitative binding affinity data (K_d, K_i, or EC_50 values) for this compound with individual RAR (α, β, γ) and RXR (α, β, γ) subtypes. This compound is a prodrug that is metabolized in the body to its active form, acitretin. Acitretin is known to be an agonist for all three subtypes of nuclear retinoic acid receptors (RARs).[1] While the therapeutic effects of this compound are attributed to acitretin, the direct binding characteristics of the parent compound remain largely unquantified in the literature.

For context, the following table summarizes the known interactions and highlights the absence of specific quantitative data for this compound.

| Ligand | Receptor Subtype | Binding Affinity (K_d/K_i) | Functional Activity (EC_50) |

| This compound | RARα, RARβ, RARγ | Data not available | Data not available |

| RXRα, RXRβ, RXRγ | Data not available | Data not available | |

| Acitretin | RARα, RARβ, RARγ | Agonist; specific values not available | Data not available |

| RXRα, RXRβ, RXRγ | Not a primary target | Data not available |

Experimental Protocols

To determine the binding affinity and functional activity of compounds like this compound and acitretin for RAR and RXR subtypes, several key experimental protocols are employed.

Radioligand Binding Assay

This assay is considered the gold standard for directly measuring the affinity of a ligand for its receptor.[2]

Objective: To determine the dissociation constant (K_d) or the inhibition constant (K_i) of a test compound (e.g., this compound) for a specific receptor subtype.

Methodology:

-

Receptor Preparation:

-

Nuclear extracts containing the specific RAR or RXR subtype are prepared from cells (e.g., COS-7 or Sf9 insect cells) transiently or stably transfected with an expression vector for the receptor of interest.

-

Alternatively, membrane homogenates from tissues or cultured cells expressing the receptor can be used.

-

-

Radioligand:

-

A radiolabeled ligand with high affinity and specificity for the receptor is used (e.g., [³H]-all-trans-retinoic acid for RARs or [³H]-9-cis-retinoic acid for RXRs).

-

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

-

Quantification:

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined.

-

The K_i value is then calculated from the IC_50 value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Transcriptional Activation (Transactivation) Assay

This cell-based assay measures the functional consequence of a ligand binding to its receptor, i.e., the activation of gene transcription.

Objective: To determine the half-maximal effective concentration (EC_50) of a test compound for activating a specific receptor subtype.

Methodology:

-

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., HeLa or CV-1) is cultured.

-

The cells are co-transfected with two plasmids:

-

An expression vector containing the full-length cDNA for the specific RAR or RXR subtype.

-

A reporter plasmid containing a luciferase or chloramphenicol acetyltransferase (CAT) reporter gene under the control of a promoter with a specific retinoic acid response element (RARE) or retinoid X response element (RXRE).

-

-

-

Compound Treatment:

-

The transfected cells are treated with various concentrations of the test compound (this compound).

-

-

Incubation:

-

The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

-

Cell Lysis and Reporter Assay:

-

The cells are lysed, and the activity of the reporter enzyme (luciferase or CAT) is measured using a luminometer or by scintillation counting, respectively.

-

-

Data Analysis:

-

The reporter activity is plotted against the concentration of the test compound.

-

The EC_50 value, which is the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

RAR and RXR Signaling Pathway

Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are nuclear receptors that form heterodimers (RAR/RXR) to regulate gene expression.[3] In the absence of a ligand, the heterodimer is bound to a retinoic acid response element (RARE) on the DNA and is associated with corepressor proteins, which inhibit transcription. Upon ligand binding to RAR (e.g., all-trans retinoic acid or acitretin), a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes.

References

Etretinate: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etretinate, a second-generation aromatic retinoid, was historically used for the treatment of severe psoriasis and other disorders of keratinization.[1] Developed by Hoffmann-La Roche, it gained FDA approval in 1986. However, due to its teratogenic effects and a long elimination half-life, it was withdrawn from the markets in Canada and the United States in the late 1990s.[1] This guide provides an in-depth overview of the chemical structure and physical properties of this compound, intended to serve as a technical resource for researchers and professionals in drug development.

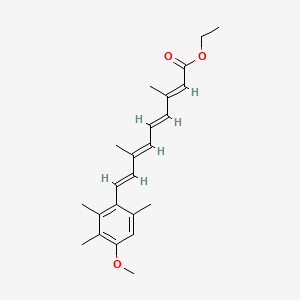

Chemical Structure

This compound is chemically known as ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate.[1] Its structure consists of a substituted aromatic ring linked to a polyene chain with a terminal ethyl ester group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate[1] |

| Chemical Formula | C23H30O3[1] |

| Molecular Weight | 354.49 g/mol [1] |

| Canonical SMILES | CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/c1c(C)cc(OC)c(C)c1C[1] |

| InChI | InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+[1] |

| CAS Number | 54350-48-0[1] |

Physical and Chemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 104-105 °C |

| Boiling Point | Not available |

| logP | 6.8 |

| Solubility | |

| DMSO | Soluble |

| Water | Insoluble |

| pKa | Not available |

Experimental Protocols

Determination of Melting Point

Methodology:

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

Methodology:

The shake-flask method is a common technique for the experimental determination of logP.

-

Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

-

Partitioning: A measured volume of the this compound solution is mixed with an equal volume of the saturated n-octanol in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Solubility

Methodology:

The equilibrium solubility of this compound in a given solvent (e.g., Dimethyl Sulfoxide - DMSO) can be determined by the shake-flask method.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is filtered to remove any undissolved solid.

-

Concentration Analysis: The concentration of this compound in the filtrate is determined by a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Solubility Value: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Signaling Pathway

This compound exerts its therapeutic effects primarily through its active metabolite, acitretin. Acitretin functions as a retinoid, influencing gene expression by binding to nuclear receptors.

Caption: Signaling pathway of this compound in keratinocytes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy and safety of this compound in a preclinical or clinical setting.

Caption: A generalized experimental workflow for drug development.

References

Etretinate's Dual Role in Cell Cycle Regulation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which etretinate, a synthetic second-generation retinoid, modulates cell cycle progression and induces apoptosis. This compound, and its active metabolite acitretin, exert their therapeutic effects by influencing fundamental cellular processes, making them significant agents in dermatology and oncology. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for investigating these effects.

Introduction to this compound

This compound is an aromatic synthetic retinoid, a derivative of vitamin A, historically used for treating severe psoriasis and other keratinization disorders.[1] Upon oral administration, it is metabolized in the liver to its active form, acitretin.[2][3] The lipophilic nature of this compound leads to its storage in adipose tissue, resulting in a very long elimination half-life of up to 120 days.[2] Its potent effects on cellular activities stem from its ability to modulate the expression of a vast number of genes involved in cell proliferation, differentiation, and apoptosis.[1][4]

Core Mechanism of Action: Nuclear Receptor Signaling

The primary mechanism of action for this compound and its metabolite involves binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][4]

-

Receptor Binding : Once inside a target cell, the retinoid binds to RARs and RXRs.[3]

-

Heterodimerization : These activated receptors form RAR-RXR heterodimers.[3]

-

DNA Interaction : The heterodimer complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][5]

-

Gene Transcription Modulation : This binding event recruits coactivator or corepressor proteins, which either initiates or represses the transcription of hundreds of downstream genes, ultimately dictating the cell's fate.[4][6]

This compound's Role in Cell Cycle Regulation

Retinoids are potent regulators of cell proliferation, often inducing cell cycle arrest, primarily at the G1/S transition phase.[4] This blockade prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. This effect is achieved by modulating the expression of key cell cycle regulatory proteins.

-

Upregulation of CDK Inhibitors : Retinoic acid has been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p15.[7] These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression.[7] The p53 tumor suppressor protein can play a role in this process, as it is a known transcriptional activator of p21.[8][9]

-

Downregulation of Cyclins and CDKs : Treatment with retinoids can lead to a decrease in the expression of G1 cyclins (like Cyclin D1) and their associated kinases (like CDK4).[10] This reduction in pro-proliferative signals contributes significantly to G1 arrest.

-

Effects on Specific Cell Lines : In studies on the human squamous cell carcinoma line (HSC-1), this compound was observed to accelerate the development of cells from the G0/G1 phase into the S phase, suggesting a complex, cell-type-specific effect that may enhance the cytotoxicity of other anticancer drugs.[11]

The following table summarizes the observed effects of retinoids on cell cycle phase distribution in cancer cell lines.

| Cell Line | Compound | Concentration | Duration | Effect on Cell Cycle Phase Distribution | Source |

| Lung Cancer Cells (PG, A549, SPC-A1, L78) | 9-cis-Retinoic Acid | 1 µM | 24 h | Significant increase in G0/G1 phase cells; decrease in S phase cells. | [10] |

| HSC-1 (Squamous Cell Carcinoma) | This compound | Not specified | Stationary Period | Increase in the proportion of S phase cells. | [11] |

This compound's Role in Apoptosis Induction

Beyond inhibiting proliferation, this compound and other retinoids actively induce programmed cell death, or apoptosis, in various tumor cells.[4][12] This pro-apoptotic activity is a key component of its anti-cancer potential and involves the activation of multiple signaling cascades.

-

Extrinsic (Death Receptor) Pathway : The active metabolite of this compound, acitretin, has been shown to upregulate the expression of components of the death receptor pathway, including Fas (CD95) and its ligand (FasL).[13] The binding of FasL to its receptor initiates a signaling cascade through the FADD adaptor protein, leading to the activation of the initiator caspase-8.[13]

-

Intrinsic (Mitochondrial) Pathway : Retinoids can modulate the balance of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[14] This involves downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members like Bax.[15] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the initiator caspase-9.[14]

-

Execution Pathway : Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, most notably caspase-3.[13][16] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[17]

The table below presents cytotoxicity data for retinoids across various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50).

| Cell Line | Compound | IC50 (µM) | Source |

| Small Cell Lung Cancer (SCLC) Lines (Multiple) | LG100153 (RXR-selective) | < 1.0 | [18] |

| SCLC Lines (Multiple) | TTNPB (RAR-selective) | < 1.0 | [18] |

| SCLC Lines (Multiple) | 9-cis-Retinoic Acid | < 1.0 | [18] |

Note: Data for this compound itself is limited in publicly available literature; however, the data for other RAR/RXR agonists provide a strong indication of the potency of this class of compounds.

Visualized Signaling Pathways and Workflows

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Caption: Experimental workflow for cell cycle and apoptosis analysis.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for assessing the effects of this compound on cell cycle and apoptosis.

This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on DNA content.

Materials:

-

Cancer cell line of interest (e.g., SCL-1, HSC-1)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometry tubes

-

Centrifuge, Flow cytometer

Procedure:

-

Cell Seeding & Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting : Aspirate the medium. For adherent cells, wash once with PBS, then add Trypsin-EDTA to detach. Neutralize with complete medium and transfer the cell suspension to a centrifuge tube.[19]

-

Washing : Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant, resuspend the pellet in 1 mL of ice-cold PBS, and centrifuge again.

-

Fixation : Discard the supernatant. Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[19] Incubate on ice for at least 30 minutes or store at -20°C for up to several weeks.

-

Staining : Centrifuge the fixed cells at 500 x g for 5 minutes to pellet. Wash the pellet twice with PBS. Resuspend the final cell pellet in 200-400 µL of PI staining solution containing RNase A.

-

Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry : Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[19] Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets.

-

Data Analysis : The resulting DNA histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells (from Protocol 1, Step 1)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

PBS, ice-cold

-

Flow cytometry tubes

-

Centrifuge, Flow cytometer

Procedure:

-

Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing : Discard the supernatant and wash the cells twice with ice-cold PBS.[20]

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cells.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Interpretation :

-

Annexin V (-) / PI (-) : Live, healthy cells.

-

Annexin V (+) / PI (-) : Early apoptotic cells.

-

Annexin V (+) / PI (+) : Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+) : Necrotic cells.

-

This protocol measures the activity of the key executioner caspase-3.

Materials:

-

Treated and control cell pellets

-

Cell Lysis Buffer

-

Caspase-3 Substrate (e.g., DEVD-pNA or a fluorometric equivalent)

-

Reaction Buffer

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Lysis : Resuspend cell pellets in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Collect the supernatant (cytosolic extract).

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

-

Assay Reaction : In a 96-well plate, add an equal amount of protein from each lysate. Add Reaction Buffer and the Caspase-3 substrate.

-

Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

Measurement : Read the samples in a microplate reader at the appropriate wavelength. The signal is proportional to the caspase-3 activity in the sample.[21]

Conclusion

This compound is a powerful modulator of cellular behavior, exerting significant control over both cell cycle progression and apoptosis. Its mechanism, rooted in the activation of RAR and RXR nuclear receptors, allows it to orchestrate a complex gene expression program that can halt proliferation and trigger programmed cell death. The ability to induce G1 arrest through the upregulation of CDK inhibitors like p21 and to activate both intrinsic and extrinsic apoptotic pathways highlights its therapeutic utility. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers aiming to further elucidate and harness the anti-proliferative and pro-apoptotic properties of retinoids in drug development and cancer therapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin A - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 7. Retinoic acid induces CDK inhibitors and growth arrest specific (Gas) genes in neural crest cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p53 and p21 regulate error-prone DNA repair to yield a lower mutation load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p53 Binding to the p21 promoter is dependent on the nature of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Effects of 9-cis-retinoic acid on cell cycle and expression of cyclin D1 and cdk4 in lung cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The effects of this compound and anticancer drugs on the cell line of a squamous cell carcinoma of human skin (HSC-1)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Fenretinide-induced caspase 3 activity involves increased protein stability in a mechanism distinct from reactive oxygen species elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fenretinide activates caspases and induces apoptosis in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activity of 9-cis-retinoic acid and receptor-selective retinoids in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. elrig.org [elrig.org]

Early-Phase Research Applications of Etretinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etretinate, a second-generation aromatic retinoid, is a synthetic derivative of vitamin A. Historically used for severe, recalcitrant psoriasis and other disorders of keratinization, its clinical use has largely been supplanted by its active metabolite, acitretin, due to a more favorable pharmacokinetic profile.[1][2] However, the extensive body of early-phase research on this compound provides a valuable foundation for understanding the therapeutic potential of retinoids. This technical guide delves into the core preclinical and early clinical research applications of this compound, focusing on its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action

This compound's biological effects are primarily mediated through its active metabolite, acitretin, which modulates gene expression by binding to nuclear receptors.[3][4]

Retinoid Acid Receptor (RAR) and Retinoid X Receptor (RXR) Signaling

Acitretin binds to all subtypes of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][5] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] This binding regulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.[3][4]

In the absence of a ligand, the RAR/RXR heterodimer is bound to co-repressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activator proteins, which in turn activates gene transcription.

References

- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. caspase3 assay [assay-protocol.com]

- 5. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]

Etretinate's Impact on Epidermal Differentiation: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the effects of etretinate on key epidermal differentiation markers. This document synthesizes available quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: this compound and Epidermal Homeostasis

This compound, a second-generation synthetic aromatic retinoid, has historically been utilized in the management of severe keratinization disorders such as psoriasis.[1] Its therapeutic efficacy is rooted in its profound influence on the growth and differentiation of epidermal keratinocytes.[1][2] By modulating gene expression, this compound helps to normalize the aberrant epidermal proliferation and differentiation characteristic of hyperkeratotic skin conditions.[1][2] This guide delves into the specific molecular and cellular effects of this compound on crucial markers of epidermal differentiation, providing a comprehensive resource for understanding its mechanism of action.

Mechanism of Action: The Retinoid Signaling Pathway

This compound exerts its effects by functioning as a pro-drug, being metabolized to its active form, acitretin.[2] This active metabolite then acts as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which are expressed in keratinocytes.[2][3] Upon ligand binding, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[3][4] This interaction modulates the transcription of genes involved in crucial cellular processes, including proliferation and differentiation.[1][3] The activation of this signaling cascade ultimately leads to a reduction in epidermal hyperproliferation and a more normalized differentiation process.

Quantitative Effects on Epidermal Proliferation and Differentiation

Clinical studies in patients with psoriasis have provided quantitative insights into the effects of this compound on the epidermis. Treatment with this compound has been shown to significantly reduce the hyperproliferation of keratinocytes and decrease the overall thickness of the epidermis.

| Parameter | Baseline (Psoriatic Plaque) | After 8 Weeks of this compound Treatment (0.75 mg/kg/day) | Percentage Change | Reference |

| Keratinocyte Proliferation | Elevated | Reduced | -62% (p < 0.001) | [5][6] |

| Epidermal Thickness | Increased | Reduced | -44% (p < 0.001) | [5][6] |

Impact on Specific Epidermal Differentiation Markers

This compound modulates the expression of several key proteins that serve as markers for different stages of epidermal differentiation.

Keratins

Keratins are the primary structural proteins of keratinocytes. In psoriatic epidermis, the expression profile of keratins is abnormal. This compound treatment has been shown to normalize this profile. Specifically, a shift from hyperproliferation-associated keratins to those indicative of normal differentiation is observed.

| Keratin Marker | Psoriatic Epidermis (Pre-treatment) | Psoriatic Epidermis (Post-etretinate) | Reference |

| Keratin 67 K (Keratin 1) | Decreased | Increased towards normal levels | [6] |

| Keratin 63 K & 55 K (Keratins 6 & 16) | Increased | Decreased towards normal levels | [6] |

Filaggrin

Filaggrin is a key protein involved in the terminal differentiation of keratinocytes and the formation of the cornified envelope. Studies have qualitatively demonstrated that this compound treatment enhances keratinocyte differentiation, as indicated by an increased production of filaggrin.[5][6]

Loricrin and Involucrin

While specific quantitative data for the effects of this compound on loricrin and involucrin are limited in the reviewed literature, studies on retinoids in general provide some insights. Retinoic acid has been shown to suppress loricrin expression in in vitro skin models.[7] In contrast, the effect on involucrin appears to be less pronounced or absent at similar concentrations.[7] In psoriatic skin, involucrin expression is often increased and distributed abnormally; therapeutic interventions that lead to clinical improvement are associated with a normalization of its expression pattern.[8][9][10]

Experimental Protocols

The following sections outline representative methodologies for the key experiments cited in the analysis of this compound's effects.

Skin Biopsy Collection and Processing

-

Objective: To obtain skin tissue for histological and molecular analysis.

-

Procedure:

-

Select a representative psoriatic lesion for the pre-treatment biopsy and a comparable, newly developed lesion for the post-treatment biopsy.[11]

-

Administer local anesthesia.

-

Obtain a 3-5 mm full-thickness punch biopsy from the edge of the lesion.[11][12]

-

Immediately fix one portion of the biopsy in 10% neutral buffered formalin for immunohistochemistry.

-

Snap-freeze another portion in liquid nitrogen and store at -80°C for protein and RNA extraction.

-

Immunohistochemistry for Epidermal Markers

-

Objective: To visualize and quantify the expression and localization of differentiation markers within the epidermis.

-

Procedure:

-

Embed formalin-fixed, paraffin-embedded tissue blocks and cut 4-5 µm sections.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

-

Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a suitable blocking serum.

-

Incubate with primary antibodies against the markers of interest (e.g., anti-filaggrin, anti-keratin 1/10) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Image the slides and perform quantitative analysis of staining intensity and distribution.

-

Western Blot for Protein Quantification

-

Objective: To quantify the relative abundance of specific epidermal differentiation proteins in tissue lysates.

-

Procedure:

-

Homogenize frozen skin biopsies in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

-

Objective: To quantify the mRNA levels of genes encoding epidermal differentiation markers.

-

Procedure:

-

Extract total RNA from frozen skin biopsies using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probe-based assays for the target genes (e.g., KRT1, KRT10, FLG, LOR, IVL) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between pre- and post-treatment samples.

-

Conclusion

This compound effectively normalizes epidermal differentiation in hyperproliferative skin disorders by modulating the expression of key differentiation markers. This is achieved through the activation of the RAR/RXR signaling pathway, which leads to a reduction in keratinocyte proliferation and a more organized process of epidermal maturation. The quantitative data available, primarily from studies in psoriasis, demonstrate a significant impact on epidermal thickness, proliferation rates, and the keratin profile. While direct quantitative evidence for this compound's effects on loricrin and involucrin is less clear, the broader understanding of retinoid action suggests a role in regulating these terminal differentiation markers as well. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other retinoids in the context of epidermal biology and dermatological therapeutics.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin A - Wikipedia [en.wikipedia.org]

- 5. Cellular actions of this compound in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Keratin polypeptide profile in psoriatic epidermis normalized by treatment with this compound (aromatic retinoid Ro 10-9359) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoic acid suppression of loricrin expression in reconstituted human skin cultured at the liquid-air interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differences in involucrin immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of involucrin in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Downregulation of involucrin in psoriatic lesions following therapy with propylthiouracil, an anti-thyroid thioureylene: immunohistochemistry and gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. heraldopenaccess.us [heraldopenaccess.us]

- 12. cndlifesciences.com [cndlifesciences.com]

Methodological & Application

Protocol for the Dissolution of Etretinate for Cell Culture Experiments

Introduction

Etretinate is a second-generation synthetic, aromatic retinoid developed for the treatment of severe psoriasis.[1][2] As a highly lipophilic compound, its mechanism of action involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulates gene expression related to cell proliferation and differentiation.[3][4] This activity makes it a compound of interest in various cell-based assays. However, its poor aqueous solubility necessitates specific protocols for its dissolution to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the solubilization of this compound for use in cell culture applications.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 54350-48-0 | [1] |

| Molecular Formula | C23H30O3 | [1][5] |

| Molecular Weight | 354.49 g/mol | [1][4] |

| Appearance | Yellow or Greenish-Yellow Crystalline Powder | [4] |

| IUPAC Name | ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | [1] |

Solubility Data

This compound is practically insoluble in water but soluble in several organic solvents. The choice of solvent is critical for preparing stock solutions for cell culture experiments, with Dimethyl Sulfoxide (DMSO) being the most common.

| Solvent | Solubility | Reference |

| DMSO | 70 mg/mL (197.47 mM) | [3] |

| 25 mg/mL (70.53 mM) (requires sonication) | [6] | |

| 1 mg/mL | [4] | |

| Ethanol | 70 mg/mL | [3] |

| Dimethylformamide (DMF) | 5 mg/mL | [4] |

| Chloroform | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

Note: When using DMSO, it is recommended to use a fresh, anhydrous grade, as moisture can reduce the solubility of the compound.[3]

Experimental Protocol: Dissolving this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

4.1. Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, light-protecting microcentrifuge tubes or vials

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Optional: Water bath at 37°C

4.2. Safety Precautions

-

This compound is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]

-

All procedures involving this compound powder and concentrated stock solutions should be performed in a chemical fume hood.

-

Retinoids are sensitive to light and heat; therefore, all steps should be carried out in subdued light, and solutions should be stored in light-protecting containers.[7][8]

4.3. Procedure for Preparing a 10 mM Stock Solution

-

Calculate the required mass of this compound:

-

Molecular Weight of this compound = 354.49 g/mol

-

To prepare 1 mL of a 10 mM (0.010 mol/L) stock solution, you will need:

-

Mass (g) = 0.010 mol/L * 0.001 L * 354.49 g/mol = 0.0035449 g = 3.54 mg

-

-

-

Weighing the Compound:

-

Carefully weigh out 3.54 mg of this compound powder and place it into a sterile, light-protecting microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the compound is completely dissolved. A clear, yellow solution should be obtained.

-

If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can aid the process.[7] Avoid prolonged heating.[7]

-

-

Sterilization (Optional):

-

If required, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

-

-

Aliquoting and Storage:

4.4. Preparation of Working Solution

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.

-

-

Dilution in Culture Medium:

-

Pre-warm the appropriate cell culture medium to 37°C.

-

Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution.

-

Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing.[7]

-

Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[10][11]

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Compound precipitates in culture medium | Stock solution was not fully dissolved. | Ensure the stock solution is clear before dilution. Gentle warming may help.[7] |

| Final concentration is too high. | Lower the final working concentration of this compound. | |

| Low solubility in the final medium. | Consider using a different solvent for the stock solution, such as ethanol, but verify its compatibility and toxicity with your specific cell line.[10] | |

| High cell death in control wells | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%.[10][11] |

| The cells are sensitive to the vehicle. | Determine the maximum tolerated concentration of the vehicle for your cell line. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of this compound and the experimental workflow for its use in cell culture.

Caption: this compound signaling through RAR/RXR heterodimers.

Caption: Workflow for preparing and using this compound in cell culture.

References

- 1. Buy this compound | 54350-48-0 | >98% [smolecule.com]

- 2. This compound [chemeurope.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. This compound | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 11. cdn.stemcell.com [cdn.stemcell.com]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Etretinate

This application note provides a detailed protocol for the quantification of Etretinate in biological matrices, specifically plasma, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Introduction

This compound is a second-generation retinoid used in the treatment of severe psoriasis. Due to its narrow therapeutic index and potential for adverse effects, accurate and reliable quantification in biological fluids is crucial. This document outlines a validated HPLC method for the determination of this compound, adapted from established methodologies for retinoid analysis. The method is sensitive, specific, and provides accurate quantification.[1][2]

Principle

The method involves a simple liquid-liquid extraction of this compound and an internal standard (IS) from a plasma matrix. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.

Experimental

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and optimal chromatographic conditions is presented in Table 1.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18 reversed-phase, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:Butanol (1:1 v/v) with K2HPO4 |

| Flow Rate | 1.0 mL/min |